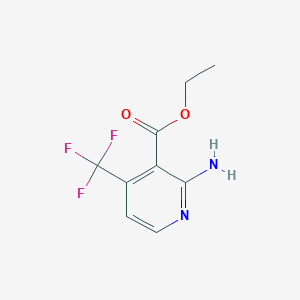

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide

Übersicht

Beschreibung

“(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” is a derivative of tert-Butanesulfinamide, also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide1. It is an organosulfur compound and a member of the class of sulfinamides1. Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”. However, enantiopure tert-butanesulfinamide, a related compound, can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide1.Molecular Structure Analysis

The molecular structure of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” is not directly available. However, the related compound, tert-Butanesulfinamide, has the following identifiers1:- Chemical formula: (CH3)3CS(O)NH2

- Molar mass: 121.20 g/mol

- InChI (R/S): InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3

- SMILES (R/S): O=S(N)C©©C

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” are not directly available. However, the related compound, tert-Butanesulfinamide, has the following properties1:- Appearance: white to off-white crystalline solid

- Melting point: 102 to 105 °C

- Storage temperature: 2-8°C

Wissenschaftliche Forschungsanwendungen

Asymmetric Syntheses

The use of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide in asymmetric syntheses is noteworthy. Truong et al. (2007) described a process where this compound is used in the diastereoselective 1,2-addition of arylmetals to generate highly enriched adducts, which are then converted into 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).

Stereochemical Aspects and Synthetic Scope

Fernández‐Salas et al. (2014) explored the stereochemical aspects of this compound in the preparation of enantiopure 3-substituted 2,3-dihydro-1,2-benzoisothiazole 1-oxides and related pharmacologically relevant sulfonamides. This study highlights the compound’s utility in creating N-tert-butanesulfinylimines connected with enantiopure benzo-fused sulfinamides (Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).

Synthesis of Phthalamide Derivatives

In the synthesis of phthalamide derivatives, Cheng-ron (2015) utilized this compound to create 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide. This synthesis process is notable for its cost-effectiveness, simple operation, and high yield, making it promising for industrial applications (Cheng-ron, 2015).

Correction in Nomenclature

A study by Liu et al. (2016) provided a correction in the nomenclature for compounds related to (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide. This correction is crucial for ensuring accuracy in scientific communication and further research in this field (Liu, Chen, & Sun, 2016).

Organocatalysis and Asymmetric Synthesis

Dinér, Sadhukhan, & Blomkvist (2014) discussed the role of chiral sulfinamides, such as (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide, as highly enantioselective organocatalysts. These compounds are significant in the development of asymmetric synthesis (Dinér, Sadhukhan, & Blomkvist, 2014).

Synthesis and Transformation in Organic and Medicinal Chemistry

Qingle et al. (2021) provided a comprehensive review on the synthesis and transformation of sulfinamides, including enantiopure variants like (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide. This review is beneficial for understanding the broader context of these compounds in organic and medicinal synthesis (Qingle, Zhang, Xi, & Ze, 2021).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.

Zukünftige Richtungen

Unfortunately, I couldn’t find specific information on the future directions of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.

Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Eigenschaften

IUPAC Name |

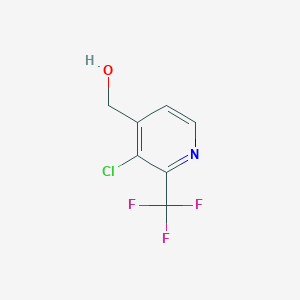

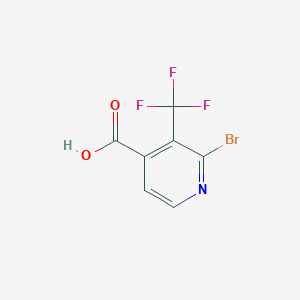

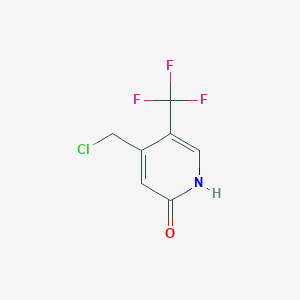

(S)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQHJZHMIYCJTP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C=N[S@@](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.